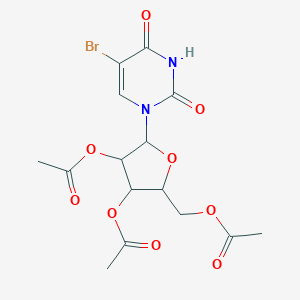

5-Bromo-2',3',5'-tri-O-acetyluridine

Description

Contextualization of Nucleoside Modifications in Molecular Sciences

Nucleoside modifications are a cornerstone of molecular sciences, enabling researchers to dissect and manipulate biological processes with high precision. By altering the chemical makeup of these vital molecules, scientists can develop compounds with enhanced therapeutic properties, such as improved efficacy and better cellular uptake. chemimpex.com These modified nucleosides serve as critical components in the synthesis of oligonucleotides and nucleoside analogs, which are instrumental in studying RNA structure and function, as well as in the development of antiviral and anticancer therapies. chemimpex.com

Strategic Incorporation of Halogen Atoms in Nucleoside Analogs

The introduction of halogen atoms, such as bromine, into nucleoside analogs is a widely employed strategy in drug design and chemical biology. nih.gov Halogenation can significantly impact a molecule's properties, including its binding affinity and solubility. nih.gov For instance, halogenated nucleosides are frequently used to detect proliferating cells in living tissues as they can be incorporated into newly synthesized DNA. nih.gov Furthermore, the incorporation of bromine and iodine into DNA and RNA bases has been a routine technique for decades to facilitate the structural determination of nucleic acids through methods like single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD). nih.gov The halogen atom can also act as a reactive "handle" for further chemical modifications. researchgate.net

The Role of Acetyl Protecting Groups in Nucleoside Synthesis and Properties

In the multi-step synthesis of complex organic molecules like nucleosides, protecting groups are essential to ensure chemoselectivity. wikipedia.orgspringernature.com The acetyl group is a commonly used protecting group for the hydroxyl and amino functions of nucleosides during synthesis. wikipedia.orglibretexts.org Acetylation, the process of adding an acetyl group, is crucial in oligonucleotide synthesis. springernature.comlibretexts.org These acetyl groups are stable under certain reaction conditions but can be removed when no longer needed, a process called deprotection. wikipedia.org Beyond their role in synthesis, acetyl groups can also enhance the properties of the final molecule. For example, acetylation can increase a drug's ability to cross the blood-brain barrier, potentially making its effects more intense. wikipedia.org Specifically for nucleosides, the acetyl groups on 2',3',5'-tri-O-acetyluridine improve its solubility and bioavailability, making it a valuable component in the design of oral drug formulations. chemimpex.com

Chemical Identity and Physicochemical Properties of 5-Bromo-2',3',5'-tri-O-acetyluridine

The compound this compound is a derivative of the nucleoside uridine (B1682114). It is characterized by the presence of a bromine atom at the 5-position of the uracil (B121893) base and acetyl groups protecting the hydroxyl functions at the 2', 3', and 5' positions of the ribose sugar.

| Property | Value |

| CAS Number | 105659-32-3 scbt.com, 105659-31-2 lookchem.com |

| Molecular Formula | C₁₅H₁₇BrN₂O₉ scbt.comlookchem.com |

| Molecular Weight | 449.21 g/mol scbt.comcymitquimica.com |

| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate (B1210297) clearsynth.com |

| Synonyms | 2',3',5'-Triacetyl-5-bromouridine, 5-bromouridine (B41414) 2',3',5'-Triacetate, 2,3,5-Tri-O-acetyl-5-bromouridine cymitquimica.com |

| Appearance | White solid chemicalbook.com |

| Solubility | Soluble in Chloroform and Methanol (B129727) chemicalbook.com |

Synthesis and Purification

The synthesis of this compound typically involves the bromination of a protected uridine derivative. A common starting material is 2',3',5'-tri-O-acetyluridine. lookchem.com The reaction can be carried out using a brominating agent such as 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in a suitable solvent like dichloromethane (B109758). lookchem.com The reaction proceeds at a controlled temperature, for instance, 40°C, for a specific duration, such as 2 hours, to achieve a high yield, reportedly up to 98%. lookchem.com

Following the reaction, purification of the product is necessary to remove any unreacted starting materials, byproducts, and reagents. Standard chromatographic techniques are typically employed for this purpose to obtain the pure this compound.

Spectroscopic and Crystallographic Analysis

The structural elucidation and confirmation of this compound rely on various spectroscopic and crystallographic techniques.

Spectroscopic Data

While specific spectral data for this compound is not detailed in the provided search results, the structure of related compounds has been analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, the acetylation and cleavage of purine (B94841) nucleosides have been studied using magnetic resonance spectroscopy. nih.gov These methods would be essential to confirm the presence and connectivity of the bromine atom and the acetyl groups in the target molecule.

Crystallographic Data

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules. Halogenated nucleosides are often synthesized to facilitate the resolution of their crystal structures. nih.gov The presence of the heavy bromine atom in this compound makes it a good candidate for X-ray crystallographic analysis, which would provide precise information about its molecular conformation. nih.gov

Applications in Chemical Biology and Medicinal Chemistry Research

This compound serves as a valuable intermediate in organic synthesis. pharmaffiliates.com Its structure, featuring both a halogenated base and protected sugar moiety, makes it a versatile building block for the creation of more complex nucleoside analogs with potential therapeutic applications.

The parent compound, 5-bromouridine, has been investigated for its potential as an anti-infective, antiviral, and antineoplastic agent. nih.gov The acetylated form, this compound, by virtue of its improved solubility and potential for enhanced cellular uptake due to the acetyl groups, could be a useful prodrug or intermediate in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWGEZUVGHETAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400903 | |

| Record name | Uridine, 5-bromo-,2',3',5'-triacetate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105659-32-3 | |

| Record name | Uridine, 5-bromo-,2',3',5'-triacetate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 ,3 ,5 Tri O Acetyluridine

Chemical Precursors and Feedstocks

The primary precursor for the synthesis of 5-Bromo-2',3',5'-tri-O-acetyluridine is the naturally occurring pyrimidine (B1678525) nucleoside, uridine (B1682114). The synthesis involves two main transformations: the functionalization of the uridine core through O-acetylation and the regioselective bromination at the C5 position of the uracil (B121893) ring.

Uridine Core Functionalization

Uridine serves as the foundational molecule for the synthesis. nih.gov It is a key component of ribonucleic acid (RNA) and a precursor in various biological pathways. nih.gov The initial step in the synthesis of this compound is the protection of the hydroxyl groups of the ribose moiety of uridine through acetylation. This is crucial to prevent unwanted side reactions during the subsequent bromination step. The product of this acetylation is 2',3',5'-tri-O-acetyluridine.

Reagents and Conditions for Regioselective C5-Bromination

The introduction of a bromine atom at the C5 position of the uracil ring is a critical step. Various brominating agents and conditions have been explored to achieve this transformation with high regioselectivity and efficiency.

Commonly used reagents for the C5-bromination of uridine derivatives include:

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH or DBH): This reagent, in combination with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), has been shown to be effective for the bromination of 2',3',5'-tri-O-acetyluridine. lookchem.comnih.gov The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) at around 40°C. lookchem.com High yields (around 95-98%) have been reported using this method. lookchem.comnih.gov

N-Bromosuccinimide (NBS): NBS is another widely used reagent for the C5-bromination of uracil derivatives. nih.gov The reaction is often performed in dimethylformamide (DMF). nih.gov

Bromine (Br₂): Elemental bromine in various solvent systems, such as acetic acid or water, can also be used for the bromination of uridine. nih.govmostwiedzy.pl

The choice of reagent and reaction conditions can influence the yield and purity of the final product. The use of milder reagents like DBDMH often provides better results with protected nucleosides.

| Reagent | Co-reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Dichloromethane | 40 | 98 | lookchem.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | - | Dichloromethane | Ambient | 95 | nih.gov |

| N-Bromosuccinimide (NBS) | - | Dimethylformamide (DMF) | Not Specified | Not Specified | nih.gov |

| Bromine (Br₂) | - | Acetic Acid/Water | Not Specified | Not Specified | nih.govmostwiedzy.pl |

Reagents and Conditions for O-Acetylation

The protection of the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar is typically achieved through acetylation. This reaction is usually carried out before the bromination step.

Common acetylating agents and conditions include:

Acetic Anhydride (B1165640): Acetic anhydride is a powerful acetylating agent. The reaction is often carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. nih.gov

Acetyl Chloride: In some procedures, acetyl chloride in the presence of acetic acid can be used for acetylation. nih.gov

N-Acetylimidazole: This reagent can be used for the acetylation of uridine in an aqueous solution at room temperature. chemicalbook.com

The choice of acetylating agent and conditions can affect the efficiency and completeness of the acetylation reaction.

| Reagent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine | Not Specified | Not Specified | nih.gov |

| Acetyl Chloride | Acetic Acid | Not Specified | 75 | nih.gov |

| N-Acetylimidazole | Water (pH 8) | Room Temperature | 74 | chemicalbook.com |

Synthetic Pathways and Reaction Schemes

The synthesis of this compound can be accomplished through different synthetic routes. The most common approaches involve either a stepwise process of acetylation followed by bromination or a one-pot synthesis.

Stepwise Bromination and Acetylation Protocols

The more traditional and widely reported method involves a two-step process:

O-Acetylation of Uridine: Uridine is first treated with an acetylating agent, such as acetic anhydride in pyridine, to yield 2',3',5'-tri-O-acetyluridine. nih.gov This intermediate is then typically purified before proceeding to the next step.

C5-Bromination of 2',3',5'-tri-O-acetyluridine: The protected nucleoside, 2',3',5'-tri-O-acetyluridine, is then subjected to bromination at the C5 position using a suitable brominating agent like DBDMH in dichloromethane. lookchem.comnih.gov This regioselective bromination affords the final product, this compound.

This stepwise approach allows for the isolation and purification of the intermediate, which can lead to a higher purity of the final product.

One-Pot Synthesis Approaches

While less commonly detailed specifically for this compound, one-pot syntheses are a desirable strategy in organic chemistry as they can improve efficiency by reducing the number of work-up and purification steps. A hypothetical one-pot synthesis for this compound could involve the sequential addition of the acetylating and brominating reagents to the uridine starting material in a single reaction vessel. However, specific and well-documented one-pot procedures for the direct conversion of uridine to this compound are not extensively reported in the provided search results. The development of such a process would require careful optimization of reaction conditions to ensure both reactions proceed to completion with high selectivity and yield.

Optimization of Synthetic Yields and Selectivity

The synthesis of this compound is a significant process in medicinal chemistry, often serving as a precursor for more complex nucleoside analogs. chemimpex.com Achieving high yields and selectivity is paramount for efficient and cost-effective production. Research has identified several key parameters that can be manipulated to optimize the synthetic outcome.

One common route to this compound is the direct bromination of 2',3',5'-tri-O-acetyluridine. The choice of brominating agent, solvent, and reaction conditions are critical factors influencing the yield. For instance, the use of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in dichloromethane at 40°C for 2 hours has been reported to produce a yield of up to 98.0%. lookchem.com This method highlights the effectiveness of specific reagents in achieving near-quantitative conversion.

Furthermore, a method starting from 2,4-bis-(trimethylsilyloxy)-5-bromopyrimidine and 1,2,3,5-tetraacetylribose in acetonitrile (B52724) has been explored. lookchem.com This pathway, utilizing a catalyst such as poly(4,5-diphenyl-2-vinyloxazolium perchlorate) under reflux conditions, has resulted in a 93.0% yield. lookchem.com The use of silyl-protected pyrimidines is a common strategy to enhance solubility and reactivity in glycosylation reactions.

The optimization of these synthetic routes often involves a delicate balance of these factors to maximize the formation of the desired product while minimizing the generation of byproducts. The selection of the most appropriate method depends on the availability of starting materials, desired scale of production, and the required purity of the final compound.

Table 1: Comparison of Synthetic Routes for this compound

| Starting Materials | Reagents and Conditions | Reported Yield |

|---|---|---|

| 2',3',5'-tri-O-acetyluridine | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione; trimethylsilyl trifluoromethanesulfonate; in dichloromethane at 40°C for 2h lookchem.com | 98.0% lookchem.com |

| 5-bromouridine (B41414) | Acetic anhydride; pyridine; at 20°C lookchem.com | 95.9% lookchem.com |

| 2,4-bis-(trimethylsilyloxy)-5-bromopyrimidine and 1,2,3,5-tetraacetylribose | poly(4,5-diphenyl-2-vinyloxazolium perchlorate); in acetonitrile; reflux for 6h lookchem.com | 93.0% lookchem.com |

Analytical Techniques for Reaction Monitoring and Product Verification

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The unambiguous identification and verification of this compound are crucial for its use in further research and development. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. In ¹H NMR spectroscopy of this compound, characteristic signals are expected for the protons of the ribose sugar and the uracil base. The anomeric proton (H-1') typically appears as a doublet in the downfield region. The protons of the acetyl groups will present as sharp singlets in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the acetyl groups and the uracil ring will resonate at the downfield end of the spectrum, while the carbons of the ribose moiety will appear at intermediate chemical shifts.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound, with a molecular formula of C₁₅H₁₇BrN₂O₉, the expected monoisotopic mass is approximately 448.01 g/mol , considering the isotopic distribution of bromine. chemicalbook.comscbt.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The mass spectrum will also show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, ensuring its identity and purity.

Table 2: Spectroscopic Data for this compound

| Technique | Data Type | Observed/Expected Values |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Data not available in search results. |

| ¹³C NMR | Chemical Shifts (δ) | Data not available in search results. |

| Mass Spectrometry | Molecular Formula | C₁₅H₁₇BrN₂O₉ lookchem.comchemicalbook.comscbt.com |

| Molecular Weight | 449.21 g/mol lookchem.comchemicalbook.comscbt.com | |

| Monoisotopic Mass | ~448.01 g/mol |

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 ,3 ,5 Tri O Acetyluridine

Transformations at the C5-Bromine Position

The bromine atom at the C5 position of the uracil (B121893) base is a key functional group for introducing molecular diversity. It readily participates in various substitution and coupling reactions, serving as a linchpin for the synthesis of a broad spectrum of 5-substituted uridine (B1682114) derivatives.

The electron-withdrawing nature of the adjacent carbonyl groups in the uracil ring activates the C5 position, making the bromine atom susceptible to displacement by a variety of nucleophiles. This reactivity allows for the direct introduction of different functional groups. For instance, reaction with amines, thiols, and other nucleophiles can lead to the formation of 5-amino, 5-thio, and other 5-substituted uridine analogs. These reactions are fundamental in creating libraries of compounds for biological screening.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to modify 5-bromo-2',3',5'-tri-O-acetyluridine. rsc.org Palladium-catalyzed reactions, in particular, are highly efficient for this purpose. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromouridine (B41414) derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. It is a widely used method for introducing aryl or heteroaryl substituents at the C5 position. For example, the coupling of a 5-bromopyridine derivative with a phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ has been shown to proceed with high yield. nih.gov

Heck Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the 5-bromouridine with an alkene. This is a valuable method for synthesizing 5-alkenyluridine derivatives.

Sonogashira Coupling: This palladium-catalyzed reaction couples the 5-bromouridine with a terminal alkyne, providing a direct route to 5-alkynyluridine derivatives. These derivatives are important precursors for further transformations, such as click chemistry reactions.

Stille Coupling: This reaction utilizes organotin reagents to introduce a variety of carbon-based fragments.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-alkyl-5-aminouridine derivatives.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. rsc.org Ligand-free catalytic systems are also being explored as more cost-effective and sustainable alternatives. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base | 5-Aryl/Heteroaryluridine |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 5-Alkenyluridine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 5-Alkynyluridine |

| Stille | Organostannane | Pd(PPh₃)₄ | 5-Alkyl/Aryl/Alkenyluridine |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | 5-Aminouridine |

The strategic application of the aforementioned reactions allows for the synthesis of a vast array of 5-substituted uridine derivatives from this compound. nih.govresearchgate.net These derivatives can incorporate a wide range of functionalities, including but not limited to:

Alkyl and Aryl groups

Alkenyl and Alkynyl moieties

Heterocyclic systems

Amino and amido functionalities

Thioethers and sulfones

This chemical diversity is essential for structure-activity relationship (SAR) studies in drug discovery, aiming to identify novel antiviral and antitumoral agents. researchgate.net

Manipulation of Acetyl Protecting Groups

In many synthetic routes, it is desirable to deprotect only one or two of the hydroxyl groups, leaving the others protected for subsequent reactions. Selective deacetylation can often be achieved by taking advantage of the different reactivities of the primary (5'-O-acetyl) and secondary (2'- and 3'-O-acetyl) esters.

The primary 5'-O-acetyl group is generally more sterically accessible and thus more susceptible to cleavage. nih.gov Both chemical and enzymatic methods have been developed for selective deacetylation:

Chemical Methods: Mild basic or acidic conditions can sometimes lead to preferential removal of the 5'-acetyl group. For instance, reagents like dibutyltin (B87310) oxide have been used for chemoselective de-O-acetylation, although selectivity can sometimes be an issue. nih.gov

Enzymatic Methods: Lipases and esterases are powerful tools for regioselective deacetylation under mild conditions. nih.govresearchgate.net For example, Candida rugosa lipase (B570770) can be used to selectively deacetylate the 5'-position of peracetylated ribonucleosides. researchgate.net The choice of enzyme, solvent, and reaction conditions can be fine-tuned to achieve the desired level of selectivity. nih.gov

For the synthesis of the final target nucleoside, complete removal of all three acetyl groups is necessary. This is typically achieved under basic conditions. A common method involves treating the acetylated nucleoside with a solution of ammonia (B1221849) in methanol (B129727) or sodium methoxide (B1231860) in methanol. These conditions effectively cleave the ester linkages, yielding the free nucleoside, 5-bromouridine. wikipedia.orgnih.gov

Table 2: Deacetylation Strategies

| Deacetylation Type | Method | Reagents/Conditions | Product |

| Selective 5'-Deacetylation | Enzymatic | Lipase (e.g., Candida rugosa lipase) | 5-Bromo-2',3'-di-O-acetyluridine |

| Selective 5'-Deacetylation | Chemical | Dibutyltin oxide | 5-Bromo-2',3'-di-O-acetyluridine (and other products) |

| Complete Deacetylation | Chemical | Methanolic Ammonia | 5-Bromouridine |

| Complete Deacetylation | Chemical | Sodium Methoxide in Methanol | 5-Bromouridine |

5 Bromo 2 ,3 ,5 Tri O Acetyluridine As a Versatile Building Block in Chemical Synthesis

Precursor for Oligonucleotide Synthesis and Modification

The unique structural features of 5-Bromo-2',3',5'-tri-O-acetyluridine make it a valuable precursor for the synthesis and modification of oligonucleotides, which are short chains of nucleic acids. These modified oligonucleotides are crucial tools in molecular biology and are at the forefront of developing new therapeutic strategies.

Synthesis of Modified Nucleotides for Nucleic Acid Research

This compound serves as a key starting material for the creation of modified nucleotides that are essential for probing the structure and function of nucleic acids like DNA and RNA. chemimpex.com The bromine atom at the 5-position is a reactive handle that allows for the introduction of a variety of chemical groups, leading to nucleotides with novel properties. For instance, it can be a precursor to 5-bromouridine (B41414), which is used in cross-linking experiments to study the interactions between nucleic acids and proteins. biosyn.com The acetyl groups on the sugar moiety protect the hydroxyl groups during these chemical modifications and can be removed under specific conditions to yield the final desired nucleotide. chemimpex.com The ability to introduce modifications at specific sites within a nucleic acid sequence is fundamental for understanding biological processes such as gene expression and regulation. nih.gov

| Starting Material | Modification | Resulting Nucleotide Analog | Application in Research |

| This compound | Deblocking of acetyl groups | 5-Bromouridine | Crystallography studies and cross-linking experiments biosyn.com |

| 5-Bromouridine | Enzymatic phosphorylation | 5-Bromouridine monophosphate | Precursor for enzymatic synthesis of modified RNA mdpi.com |

| 5-Bromouridine | Further chemical modifications | Various 5-substituted uridine (B1682114) derivatives | Probing nucleic acid structure and function chemimpex.com |

Integration into Oligoribonucleotide Constructs

The synthesis of oligoribonucleotides, short RNA chains, often requires the use of modified building blocks to enhance their properties, such as stability against degradation by enzymes. This compound can be chemically converted into a phosphoramidite (B1245037) derivative, the standard building block used in automated oligonucleotide synthesis. ki.se This allows for the site-specific incorporation of 5-bromouridine into a growing RNA chain. The presence of the bromo-modification can introduce unique structural features or serve as a point for further chemical conjugation after the oligonucleotide has been assembled. researchgate.net Such modified oligoribonucleotides are indispensable for the development of RNA-based therapeutics, including antisense oligonucleotides and small interfering RNAs (siRNAs), which can target and modulate the expression of specific genes. nih.govresearchgate.net

Intermediate in the Design and Preparation of Nucleoside Analogs

Beyond its role in oligonucleotide synthesis, this compound is a pivotal intermediate in the synthesis of a diverse range of nucleoside analogs. medchemexpress.comparchem.com These analogs are molecules that mimic the structure of natural nucleosides and can interfere with various biological processes, making them valuable candidates for drug development. The reactivity of the C-Br bond at the 5-position allows for its substitution with a wide variety of chemical moieties through cross-coupling reactions, leading to the generation of libraries of novel compounds. These compounds can then be screened for potential therapeutic activities.

| Reaction Type | Reactant | Resulting Nucleoside Analog Class | Potential Therapeutic Area |

| Suzuki Coupling | Boronic acids | 5-Aryl or 5-heteroaryl uridine derivatives | Anticancer, Antiviral |

| Sonogashira Coupling | Terminal alkynes | 5-Alkynyluridine derivatives | Antiviral, Fluorescent probes |

| Stille Coupling | Organostannanes | 5-Alkyl, -alkenyl, or -aryl uridine derivatives | Antineoplastic |

| Buchwald-Hartwig Amination | Amines | 5-Aminouridine derivatives | Antibacterial |

Contribution to Prodrug Design in Medicinal Chemistry Research

In medicinal chemistry, a prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. This compound can be utilized in the design of nucleoside-based prodrugs. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar increase the lipophilicity of the molecule. This enhanced lipophilicity can improve the compound's ability to cross cell membranes, a significant hurdle for many polar drug molecules. Once inside the cell, cellular enzymes called esterases can cleave off the acetyl groups, releasing the active, deprotected form of the nucleoside analog. This strategy allows for better delivery of the therapeutic agent to its target site, potentially increasing its efficacy and reducing off-target effects. researchgate.net

Molecular Mechanisms and Biological System Interactions of 5 Bromo 2 ,3 ,5 Tri O Acetyluridine Derivatives

Biochemical Pathway Modulation by Nucleoside Analogs

The intracellular release of 5-bromouridine (B41414) from its acetylated precursor allows it to interact with various biochemical pathways, primarily those involved in nucleic acid synthesis and metabolism. This interaction is the foundation of its utility in research models.

Influence on DNA and RNA Synthesis Processes in Research Models

Once deacetylated, the resultant 5-bromouridine can be phosphorylated by cellular kinases to form 5-bromouridine triphosphate. This phosphorylated form can then act as a substrate for RNA polymerases, leading to its incorporation into newly synthesized RNA. nih.govnih.gov This process of metabolic labeling is a powerful tool in molecular biology, allowing researchers to track the synthesis and turnover of RNA within a cell. rsc.org The presence of the bromine atom at the C5 position of the uracil (B121893) base provides a unique tag that can be detected using specific antibodies, enabling the isolation and analysis of newly transcribed RNA. nih.govrsc.org

While 5-bromouridine itself is a ribonucleoside and is thus primarily incorporated into RNA, its deoxyribonucleoside counterpart, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is a well-established marker for DNA synthesis. BrdU is a thymidine (B127349) analog that gets incorporated into DNA during the S phase of the cell cycle, a characteristic that is widely exploited to identify proliferating cells in various research settings. nih.gov

Table 1: Research Applications of 5-Bromouridine Derivatives in Nucleic Acid Synthesis

| Derivative | Primary Nucleic Acid Target | Method of Detection | Key Application in Research Models |

|---|---|---|---|

| 5-Bromouridine (BrU) | RNA | Immunoprecipitation with anti-BrU antibodies | Measurement of RNA synthesis and stability. nih.govnih.gov |

Effects on Enzyme Activity in Cellular Assays

The biological activity of nucleoside analogs is contingent upon their interaction with various enzymes. For 5-bromouridine, the initial and most critical enzymatic transformations involve its conversion to the triphosphate form by cellular kinases. The efficiency of these phosphorylation steps can vary between different cell types and is a key determinant of the analog's metabolic activation.

Furthermore, derivatives of 5-bromouridine have been shown to serve as substrates for enzymes involved in nucleic acid metabolism, such as ribonuclease and polynucleotide phosphorylase. The interaction with these enzymes can influence the stability and processing of RNA molecules containing the analog. In the context of the broader family of fluoropyrimidines, such as 5-fluorouracil, nucleoside phosphorylases like uridine (B1682114) phosphorylase (UPP1) and thymidine phosphorylase (TYMP) play a crucial role in their metabolism and cytotoxic effects by converting them into their active forms. jourdainlab.org

Induction of Cellular Responses in Research Models (e.g., Apoptosis Studies)

The incorporation of halogenated nucleoside analogs into nucleic acids can trigger a range of cellular responses, including the induction of apoptosis, or programmed cell death. While specific apoptosis studies on 5-Bromo-2',3',5'-tri-O-acetyluridine are not extensively documented, the effects of its closely related deoxyribonucleoside, BrdU, have been investigated.

In a study using a mouse model, administration of BrdU was found to induce anagen effluvium (hair loss) through the induction of p53-mediated apoptosis in keratinocytes. nih.gov The incorporation of BrdU into the DNA of these rapidly dividing cells appeared to trigger a p53-dependent apoptotic pathway, leading to hair shaft breakage and alopecia. This study highlights how the integration of a modified nucleoside into the genetic material can be recognized by cellular surveillance mechanisms, culminating in a programmed cell death response. nih.gov

Table 2: Cellular Responses to Brominated Nucleoside Analogs in Research Models

| Compound | Research Model | Observed Cellular Response | Mediating Factor |

|---|

Cellular Uptake and Metabolism of Acetylated Nucleosides in Research Models

The primary rationale for acetylating nucleosides like 5-bromouridine is to enhance their cellular uptake. Nucleosides, being polar molecules, often rely on specific nucleoside transporter proteins for entry into cells. rsc.org By masking the hydroxyl groups with acetyl esters, the lipophilicity of the compound is increased, allowing for more efficient diffusion across the lipid bilayer of the cell membrane. researchgate.netnih.gov

Once this compound is inside the cell, it is presumed to undergo enzymatic deacetylation by intracellular esterases. This process releases the active 5-bromouridine molecule, which can then enter the nucleotide salvage pathway. rsc.org In this pathway, it is converted to its monophosphate, diphosphate, and ultimately triphosphate form, the latter being the substrate for RNA polymerases. nih.govjourdainlab.org This prodrug approach ensures that the active, and more polar, form of the drug is generated at its site of action, within the cell. nih.gov

The general metabolic pathway for acetylated nucleosides involves the following key steps:

Cellular Entry: Enhanced passive diffusion across the cell membrane due to increased lipophilicity.

Intracellular Deacetylation: Enzymatic removal of acetyl groups by esterases to release the parent nucleoside.

Phosphorylation: Sequential phosphorylation of the parent nucleoside by cellular kinases to yield the active triphosphate form.

Incorporation: Integration of the nucleoside triphosphate into growing nucleic acid chains by polymerases.

This strategy of using acetylated prodrugs is a well-established method for improving the bioavailability and therapeutic efficacy of nucleoside analogs in various research and clinical applications. researchgate.netnih.gov

Advanced Research Applications and Methodological Innovations

Construction of "Artificial Dinucleotide Duplexes" for Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. Nucleosides are excellent building blocks for creating such assemblies due to their inherent ability to form specific hydrogen bonds, similar to the base pairing observed in DNA and RNA. nih.gov

While direct studies detailing the use of 5-Bromo-2',3',5'-tri-O-acetyluridine in artificial dinucleotide duplexes are not extensively documented, its structural motifs are highly relevant. The acetyl groups enhance its solubility in organic solvents, which is advantageous for synthetic manipulations in non-aqueous environments where supramolecular structures are often assembled. acs.org The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in the design of supramolecular architectures.

The general strategy for constructing artificial dinucleotide duplexes often involves the chemical modification of nucleosides to introduce recognition sites or reactive handles. This compound can serve as a precursor to such modified nucleosides. For instance, the bromine atom can be replaced through various cross-coupling reactions to introduce different functional groups, thereby tuning the self-assembly properties of the resulting dinucleotides. The acetyl groups can be selectively removed to allow for specific interactions at the ribose hydroxyl positions. The ability to form nanotubular structures and other organized assemblies from cyclic peptides provides a conceptual framework for how modified nucleosides can be similarly employed. acs.orgacs.org

Table 1: Potential Non-Covalent Interactions Involving this compound Derivatives in Supramolecular Chemistry

| Interaction Type | Participating Group(s) | Potential Role in Assembly |

| Hydrogen Bonding | Uracil (B121893) base (N-H, C=O) | Directed assembly of duplex-like structures. |

| Halogen Bonding | 5-Bromo substituent | Directional control in crystal engineering and supramolecular construction. |

| π-π Stacking | Pyrimidine (B1678525) ring | Stabilization of stacked assemblies. |

| van der Waals Forces | Entire molecule | General contribution to the stability of the supramolecular complex. |

Development of Photoreactive Nucleoside Probes for Molecular Studies

Photoreactive nucleoside probes are invaluable tools for investigating the intricate interactions between nucleic acids and other molecules, particularly proteins. These probes can be incorporated into DNA or RNA, and upon activation with light, they form covalent cross-links with nearby molecules, effectively "freezing" the interaction for subsequent analysis. springernature.comnih.gov

5-Bromouridine (B41414), the core of the title compound, is a well-known photoreactive species. springernature.com Upon irradiation with UV light, the carbon-bromine bond can undergo homolytic cleavage, generating a highly reactive uracilyl radical. This radical can then react with adjacent amino acid residues of a protein or other nucleic acid bases, resulting in a stable covalent bond. The use of 5-halogenated pyrimidines, including 5-bromouridine, has been instrumental in photo-cross-linking studies to elucidate the binding sites of proteins on DNA and RNA.

This compound serves as a protected and more soluble precursor for the synthesis of photoreactive oligonucleotides. The acetyl groups protect the ribose hydroxyls during the chemical synthesis of the oligonucleotide chain. Once the modified oligonucleotide is synthesized, the acetyl groups can be removed to yield the final photoreactive probe. This approach allows for the site-specific incorporation of the photoreactive 5-bromouridine into any desired position within a DNA or RNA sequence.

Table 2: Properties of 5-Bromouridine as a Photoreactive Probe

| Property | Description | Reference |

| Activation Wavelength | Typically activated by UV light. | springernature.com |

| Reactive Intermediate | Uracilyl radical. | springernature.com |

| Cross-linking Target | Amino acid side chains (e.g., in proteins), other nucleic acid bases. | springernature.com |

| Application | Mapping protein-nucleic acid interaction sites. | springernature.comnih.gov |

Applications in "Click Chemistry" for Bio-conjugation and Imaging

"Click chemistry" refers to a set of biocompatible, highly efficient, and specific chemical reactions that are widely used for conjugating different molecular entities. nih.govnih.govbiosyn.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.govnih.gov This methodology has revolutionized the fields of bioconjugation and bioimaging by enabling the precise attachment of labels, such as fluorescent dyes or affinity tags, to biomolecules. researchgate.netmdpi.com

This compound is a valuable starting material for the synthesis of nucleosides functionalized for click chemistry. The bromine atom at the 5-position can be readily converted into an alkyne or azide (B81097) group through various chemical transformations, such as Sonogashira coupling to introduce an alkyne. Once functionalized with a "click handle," the resulting acetylated uridine (B1682114) derivative can be incorporated into oligonucleotides or used as a standalone molecule for conjugation with other molecules bearing the complementary azide or alkyne functionality.

The acetyl groups on the ribose moiety enhance the solubility of the nucleoside in organic solvents, facilitating the chemical modifications required to introduce the click functionality. After the click reaction, these protecting groups can be easily removed to yield the final bioconjugate. This strategy allows for the modular and efficient labeling of nucleic acids for a wide range of applications, including the visualization of RNA in cells, the construction of complex DNA nanostructures, and the development of targeted drug delivery systems. nih.govnih.govmdpi.com

Utilization as Analytical Standards in Chromatographic Techniques

The reliability and accuracy of analytical methods, particularly in the pharmaceutical and biomedical fields, are heavily dependent on the availability of well-characterized reference standards. researchgate.neteuropa.euaoac.org These standards are used to confirm the identity and quantify the concentration of an analyte in a sample. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for the analysis of nucleoside analogs. nih.govnih.gov

This compound, with its defined chemical structure and high purity, is suitable for use as an analytical standard in the development and validation of chromatographic methods. europa.eu Its properties make it a useful tool for several key aspects of method validation:

Specificity: The unique mass and retention time of this compound can be used to ensure that the analytical method is specific for this compound and can distinguish it from other components in a complex mixture.

Linearity and Range: By preparing a series of standard solutions of known concentrations, a calibration curve can be generated to demonstrate the linear response of the detector over a specific concentration range.

Accuracy and Precision: The standard can be used to assess the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method by analyzing samples with known amounts of the compound.

Its use as a reference material is critical in quality control during the synthesis of more complex molecules derived from it and in pharmacokinetic studies where its metabolites might be monitored.

Rational Design of Nucleoside Transport Modulators

Nucleoside transporters are membrane proteins that play a crucial role in the transport of natural nucleosides and many nucleoside-derived drugs across cell membranes. Modulating the activity of these transporters is a key strategy in the development of antiviral and anticancer therapies. The rational design of nucleoside transport modulators involves understanding the structure-activity relationships (SAR) that govern the binding of a ligand to the transporter. nih.govnih.govmdpi.commdpi.com

While specific studies focusing on this compound as a nucleoside transport modulator are not abundant, the principles of rational drug design can be applied to understand its potential role. The modifications at the 5-position of the uracil ring and the acetylation of the ribose hydroxyls can significantly influence its interaction with nucleoside transporters.

The acetyl groups increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with the binding pocket of the transporter. The bromine atom at the 5-position introduces both steric bulk and an electron-withdrawing group, which can alter the binding affinity and selectivity for different transporter subtypes. By systematically modifying these positions and evaluating the effect on transporter activity, researchers can develop more potent and selective inhibitors or substrates. This approach is fundamental to the discovery of new therapeutic agents that target nucleoside transport. nih.govnih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Nucleoside Derivatization

The synthesis of nucleoside analogues has historically been a complex and often inefficient process, frequently involving multiple steps and the use of hazardous reagents. uochb.cz However, recent innovations are paving the way for more streamlined and environmentally friendly approaches to creating these valuable molecules.

Key advancements in synthetic methodologies include:

One-Pot Procedures: Researchers have developed simple and selective one-pot methods for the direct glycosylation of nucleobases with modified ribose. uochb.cz These procedures are not only efficient but also stereoselective, yielding the desired stereoisomer without the need for laborious purification steps. uochb.cz

Chemo-enzymatic Strategies: The integration of chemical and biocatalytic methods offers new possibilities for the synthesis of complex nucleoside analogues. nih.gov This hybrid approach allows for the creation of molecules that are not accessible through either method alone, opening up new avenues for drug discovery and development. nih.gov

Post-Synthetic Modification: New methods are being developed for the synthesis of RNA-cofactor conjugates. nih.gov These strategies involve the introduction of a reactive group into the RNA, followed by a selective reaction with a cofactor. nih.gov This approach allows for the flexible modification of RNA length and sequence, providing valuable tools for studying RNA biology. nih.gov

Click Chemistry: The use of click chemistry has facilitated the development of nucleoside probes with enhanced functionality and versatility. numberanalytics.com This powerful ligation chemistry allows for the efficient and specific attachment of reporter molecules, such as fluorophores or biotin, to nucleosides.

These novel synthetic approaches are not only expanding the chemical space of accessible nucleoside analogues but are also making their production more efficient and sustainable.

Computational Approaches in Rational Nucleoside Analog Design

Computational methods have become indispensable tools in the rational design of nucleoside analogues, accelerating the discovery and optimization of new therapeutic agents. nih.govnih.gov These approaches allow researchers to predict the properties of novel compounds and guide their synthetic efforts, saving time and resources.

Key computational techniques employed in nucleoside design include:

Molecular Docking: This technique predicts the preferred binding orientation of a small molecule to a target protein, providing insights into the molecular interactions that govern binding affinity and specificity. nih.gov

Virtual Screening: Virtual screening involves the computational screening of large libraries of compounds to identify those with the highest probability of binding to a specific target. nih.gov This approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR): QSAR models relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can be used to predict the activity of new compounds and to optimize the structure of existing leads.

Machine Learning and Protein Language Models: The integration of machine learning and protein language models has dramatically enhanced the ability to predict protein properties and guide engineering efforts. mdpi.com These advanced computational tools can learn complex patterns from large datasets of protein sequences and structures, enabling the design of novel proteins with desired functions.

The synergy between computational design and experimental validation is creating a powerful paradigm for the development of next-generation nucleoside-based therapeutics. mdpi.com

Table 1: Computational Tools in Nucleoside Analog Design

| Computational Method | Application in Nucleoside Design | Key Benefit |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity of nucleoside analogs to target proteins. nih.gov | Provides insights into structure-activity relationships. nih.gov |

| Virtual Screening | Identifying potential lead compounds from large chemical libraries. nih.gov | Reduces the number of compounds for experimental testing. nih.gov |

| QSAR | Predicting the biological activity of novel nucleoside analogs. nih.gov | Guides the optimization of lead compounds. |

| Machine Learning | Predicting protein properties and guiding protein engineering efforts. mdpi.com | Enables the design of proteins with novel functions. mdpi.com |

Biophysical Characterization of Modified Nucleic Acid Structures

Understanding the structural and conformational consequences of incorporating modified nucleosides into DNA and RNA is crucial for elucidating their biological effects. A variety of biophysical techniques are employed to characterize these modified nucleic acid structures.

Key biophysical methods include:

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of nucleic acids. researchgate.net It can detect changes in helicity and other structural features that result from the incorporation of modified nucleosides.

UV-Visible and Fluorescence Spectroscopy: These techniques are used to study the stability of nucleic acids and their interactions with other molecules. tandfonline.com For example, thermal denaturation studies monitored by UV spectroscopy can be used to determine the melting temperature (Tm) of a nucleic acid duplex, which is a measure of its stability. rsc.org

X-ray Crystallography: X-ray crystallography provides high-resolution structural information about molecules in the solid state. This technique has been instrumental in elucidating the precise three-dimensional arrangement of atoms in modified nucleic acids.

These biophysical studies provide a detailed picture of how modifications, such as the introduction of a bromine atom in 5-bromouridine (B41414), can alter the structure, stability, and function of nucleic acids.

Table 2: Biophysical Techniques for Characterizing Modified Nucleic Acids

| Technique | Information Obtained | Relevance to Modified Nucleosides |

|---|---|---|

| NMR Spectroscopy | 3D structure, conformation, dynamics. researchgate.net | Reveals detailed structural changes upon modification. researchgate.net |

| Circular Dichroism | Secondary structure, helicity. researchgate.net | Detects alterations in the overall nucleic acid fold. |

| UV-Vis Spectroscopy | Thermal stability (melting temperature). rsc.org | Quantifies the impact of modification on duplex stability. rsc.org |

| Fluorescence Spectroscopy | Binding interactions, conformational changes. tandfonline.com | Monitors interactions with proteins or other nucleic acids. |

| X-ray Crystallography | High-resolution 3D structure. | Provides a precise atomic-level view of the modified structure. |

Advancements in Chemical Probes for Cellular and Molecular Biology Research

Chemical probes are small molecules that can be used to perturb and study biological systems. nih.govpromega.com The development of high-quality chemical probes for specific protein targets is essential for understanding their roles in complex cellular processes and for validating them as potential drug targets. promega.comfebs.org

Key characteristics of a high-quality chemical probe include:

Potency: The probe should have high affinity for its intended target, typically with a biochemical potency of less than 100 nM and cellular potency of less than 1 µM. promega.com

Selectivity: The probe should be highly selective for its target over other closely related proteins. promega.com A selectivity of greater than 30-fold is generally considered desirable. promega.com

Known Mechanism of Action: The way in which the probe interacts with its target and modulates its function should be well-characterized. nih.gov

Cellular Activity: The probe must be able to enter cells and engage its target in a cellular context. promega.com

The development of such probes often requires a multidisciplinary effort, spanning chemical synthesis, biochemical and cellular assays, and structural biology. promega.com The availability of high-quality chemical probes is revolutionizing our ability to dissect complex biological pathways and identify new therapeutic opportunities. nih.gov

Q & A

Q. What are the critical physicochemical properties of 5-Bromo-2',3',5'-tri-O-acetyluridine for experimental handling?

Answer: The compound exhibits a melting point of 50–55°C and a density of 1.66 ± 0.1 g/cm³ at 20°C. Its low aqueous solubility (0.072 g/L at 25°C) necessitates dissolution in organic solvents like DMSO or ethanol for in vitro studies. The molecular formula (C₁₅H₁₇BrN₂O₉) and exact mass (448.01200) should be verified via mass spectrometry to confirm purity. Storage should prioritize moisture-free conditions at controlled room temperature to prevent hydrolysis of acetyl groups .

Q. How is this compound synthesized and structurally validated?

Answer: Synthesis typically involves bromination of uridine followed by acetylation at the 2', 3', and 5' hydroxyl groups. Characterization requires:

- 1H/13C NMR to confirm acetyl group positions and bromine substitution.

- High-resolution mass spectrometry (HRMS) to validate the molecular ion peak (m/z 448.01200).

- HPLC with UV detection (λ ~260 nm) to assess purity (>95%).

Synonym cross-referencing (e.g., 5-Bromouridine 2',3',5'-Triacetate) ensures consistency with literature .

Advanced Research Questions

Q. What experimental design considerations are critical for neurogenesis or neurodegeneration studies using this compound?

Answer:

- Dosage Optimization : For in vivo models, start with 50–200 mg/kg (adjusted for bioavailability), based on analogous BrdU protocols . Administer via intraperitoneal injection or osmotic pumps for sustained release.

- Metabolic Tracking : Use LC-MS/MS to quantify deacetylated metabolites (e.g., 5-bromouridine) in brain tissues, ensuring enzymatic conversion by esterases is accounted for .

- Temporal Analysis : Align euthanasia timelines with neurogenesis phases (e.g., 7 days post-injection for early neurogenesis; 5 weeks for mature neurons), as demonstrated in BrdU studies .

Q. How can researchers resolve contradictions in cellular uptake efficiency between acetylated and non-acetylated analogs?

Answer:

- Comparative Uptake Assays : Co-treat cultures with 5-Bromo-2'-deoxyuridine (non-acetylated) and measure incorporation via anti-BrdU antibodies or click chemistry .

- Permeability Assays : Use Caco-2 monolayers or artificial membranes to quantify passive diffusion enhancements from acetyl groups.

- Solubility Modifiers : Employ cyclodextrins or lipid-based carriers to improve aqueous solubility without altering bioactivity .

Q. What strategies mitigate off-target effects in DNA incorporation assays?

Answer:

- Control Groups : Include cells treated with non-brominated acetyluridine to distinguish background signal.

- Click Chemistry Validation : Pair 5-ethynyl-2’-deoxyuridine (EdU) with azide-alkyne cycloaddition to cross-validate bromouridine incorporation .

- Toxicity Screening : Pre-screen for cytotoxicity using ATP-based viability assays at working concentrations (e.g., 10–100 μM) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Answer:

- pH Stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours; analyze degradation via HPLC. Acetyl groups are prone to hydrolysis in alkaline conditions.

- Thermal Stability : Conduct accelerated stability studies (40–60°C) to simulate long-term storage.

- Light Sensitivity : Protect from UV exposure to prevent bromine dissociation, as seen in related bromopyridines .

Methodological Troubleshooting

Q. How to optimize immunohistochemical detection of this compound in tissue sections?

Answer:

- Antigen Retrieval : Treat sections with 2N HCl (30 min, 37°C) followed by borate buffer (pH 8.5) to expose brominated DNA .

- Antibody Specificity : Use monoclonal antibodies validated against 5-bromodeoxyuridine (e.g., clone BU-33), ensuring minimal cross-reactivity with thymidine .

- Signal Amplification : Apply tyramide-based amplification systems (e.g., TSA) for low-abundance incorporation sites.

Q. What analytical techniques quantify the compound’s interaction with neurodegenerative disease targets?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize acetylcholinesterase or tau proteins to measure binding kinetics (KD, kon/koff).

- Molecular Dynamics Simulations : Model interactions with β-amyloid aggregates to identify potential binding pockets.

- In Vitro Enzymatic Assays : Test inhibition of monoamine oxidase-B (MAO-B) or acetylcholinesterase at physiologically relevant concentrations .

Data Interpretation

Q. How to interpret conflicting results in cell proliferation assays using this compound?

Answer:

- Dose-Dependent Effects : Low doses (≤10 μM) may enhance proliferation via uridine salvage pathways, while high doses (>50 μM) induce cytotoxicity via bromine-mediated DNA damage .

- Cell-Type Variability : Neuronal vs. glial cells may exhibit differential esterase activity, altering metabolite levels. Validate with cell-specific markers (e.g., NeuN for neurons) .

Q. What statistical approaches are recommended for longitudinal neurogenesis studies?

Answer:

- Mixed-Effects Models : Account for inter-animal variability and repeated measurements.

- Survival Analysis : Use Kaplan-Meier curves to assess BrdU+ cell retention over time.

- Multivariate Regression : Correlate metabolite levels with behavioral outcomes (e.g., Morris water maze performance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.